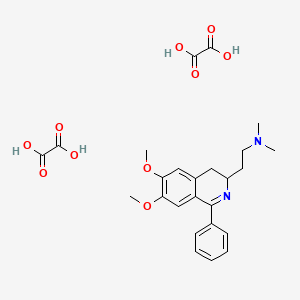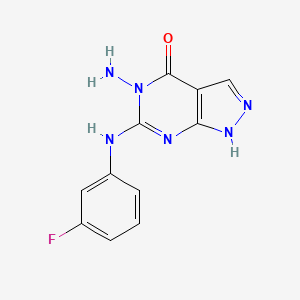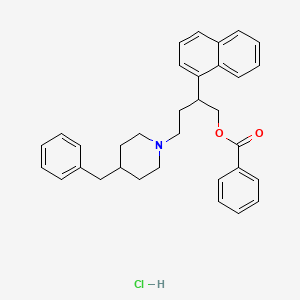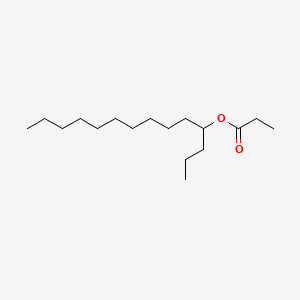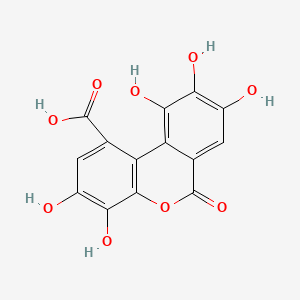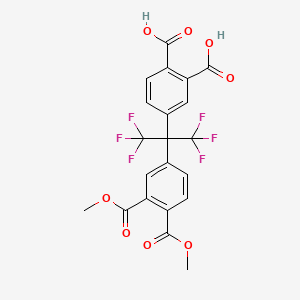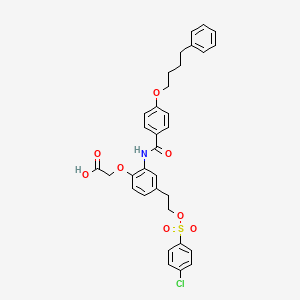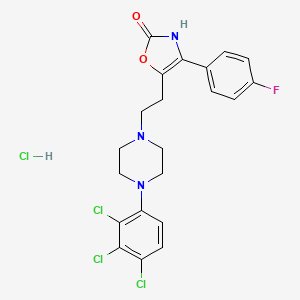
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2,3,4-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2,3,4-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a fluorophenyl group and a trichlorophenyl-piperazinyl moiety
准备方法
合成路线和反应条件
2(3H)-恶唑啉-4-(4-氟苯基)-5-(2-(4-(2,3,4-三氯苯基)-1-哌嗪基)乙基)-,盐酸盐的合成通常涉及多个步骤:
恶唑啉环的形成: 恶唑啉环可以通过在酸性或碱性条件下使氨基酸或其衍生物环化来合成。
氟苯基的引入: 该步骤可能涉及使用氟苯衍生物和适当的偶联试剂。
三氯苯基哌嗪基部分的连接: 这可以通过亲核取代反应来实现,其中哌嗪环被引入到三氯苯基部分。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流动化学和自动化合成等技术可用于提高效率。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在哌嗪环或苯基上。
还原: 还原反应可能发生在各种官能团上,可能会改变化合物的活性。
取代: 亲核和亲电取代反应很常见,特别是涉及苯环。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化试剂,有机金属试剂。
主要产物
这些反应的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化的衍生物,而取代反应可以引入各种官能团。
科学研究应用
药物化学: 作为各种疾病的潜在治疗剂。
生物学: 研究其对细胞过程和途径的影响。
工业: 潜在用于开发新材料或化学工艺。
作用机制
该化合物的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。氟苯基和三氯苯基哌嗪基可能在与这些靶标结合、调节其活性并导致所需的生物学效应方面起着至关重要的作用。
相似化合物的比较
类似化合物
- 2(3H)-恶唑啉-4-苯基-5-(2-(4-苯基-1-哌嗪基)乙基)-
- 2(3H)-恶唑啉-4-(4-氯苯基)-5-(2-(4-(2,3-二氯苯基)-1-哌嗪基)乙基)-
独特性
2(3H)-恶唑啉-4-(4-氟苯基)-5-(2-(4-(2,3,4-三氯苯基)-1-哌嗪基)乙基)-,盐酸盐中存在氟苯基和三氯苯基使其区别于其他类似化合物。这些基团可能增强其对某些分子靶标的结合亲和力和特异性,使其成为进一步研究和开发的独特候选者。
属性
CAS 编号 |
120944-22-1 |
|---|---|
分子式 |
C21H20Cl4FN3O2 |
分子量 |
507.2 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-5-[2-[4-(2,3,4-trichlorophenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H19Cl3FN3O2.ClH/c22-15-5-6-16(19(24)18(15)23)28-11-9-27(10-12-28)8-7-17-20(26-21(29)30-17)13-1-3-14(25)4-2-13;/h1-6H,7-12H2,(H,26,29);1H |
InChI 键 |
JAAGPFRXJOVXHN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=C(C(=C(C=C4)Cl)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


